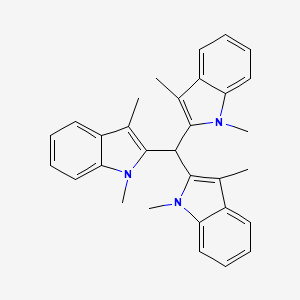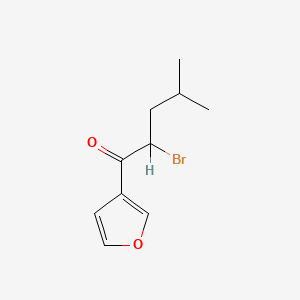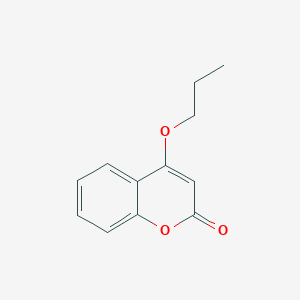
2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological and pharmacological activities. This particular compound features a naphthalene core with two benzimidazole moieties attached at the 2 and 6 positions, each benzimidazole ring being substituted with a methyl group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) typically involves the condensation of o-phenylenediamine derivatives with naphthalene-2,6-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its DNA-binding properties and potential use in gene regulation studies.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA. The compound binds to the grooves of DNA, leading to structural changes that can affect gene expression and replication. Additionally, it has been shown to induce DNA cleavage in the presence of reactive oxygen species, which contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Another naphthalene-based compound with benzoxazole moieties.
2,6-Bis(bromomethyl)naphthalene: A naphthalene derivative with bromomethyl groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) is unique due to its specific substitution pattern and the presence of benzimidazole rings, which confer distinct biological activities and chemical reactivity compared to other naphthalene derivatives. Its ability to bind DNA and induce cleavage makes it particularly valuable in medicinal chemistry and cancer research .
Properties
| 91452-87-8 | |
Molecular Formula |
C26H20N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
WDQHPVTYIONEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)




